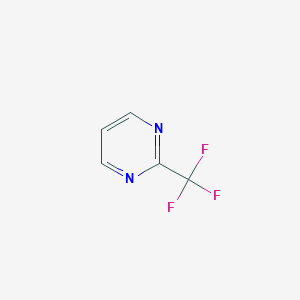

2-(Trifluoromethyl)pyrimidine

描述

Structure

2D Structure

属性

IUPAC Name |

2-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2/c6-5(7,8)4-9-2-1-3-10-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDJLAWUTBCDHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60554190 | |

| Record name | 2-(Trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116470-67-8 | |

| Record name | 2-(Trifluoromethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116470-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Trifluoromethyl Pyrimidine and Its Derivatives

Cyclocondensation Reactions in Pyrimidine (B1678525) Ring Construction

Cyclocondensation reactions represent a fundamental approach to constructing the pyrimidine ring, utilizing a variety of building blocks to introduce the trifluoromethyl group.

Trifluoroacetamidine (B1306029) is a key reagent in the synthesis of 2-(trifluoromethyl)pyrimidines. It can undergo cyclocondensation with various partners to form the pyrimidine core. For instance, the reaction of 5-trifluoromethyl-3-aminopyrazole with 1,1,1-trihalo-4-alkoxy-3-alken-2-ones furnishes halomethylated pyrazolo[1,5-a]pyrimidines. researchgate.net This method has been successfully employed using both conventional heating and microwave irradiation, with the latter often providing improved yields and shorter reaction times. researchgate.net

The versatility of amidines is further demonstrated in their reaction with β-keto esters, a classic strategy for pyrimidine synthesis. organic-chemistry.org Microwave irradiation has been shown to promote the cyclocondensation of β-keto esters and amidines, leading to highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.org Similarly, trifluoromethyl-substituted spiro-chromeno[4,3-d]pyrimidines have been synthesized through the cyclocondensation of 2,2,2-trifluoro-1-(4-methoxyspiro[chromene-2,1'-cycloalkane]-3-yl)ethanones with amidine salts, achieving yields of 60-95%. nih.gov

Table 1: Examples of Cyclocondensation Reactions Using Amidines

| Amidine Source | Reaction Partner | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Trifluoromethyl-3-aminopyrazole | 1,1,1-Trihalo-4-alkoxy-3-alken-2-ones | Halomethylated pyrazolo[1,5-a]pyrimidines | High | researchgate.net |

| Amidine salts (R=Me, Ph, NH2) | 2,2,2-Trifluoro-1-(4-methoxyspiro[chromene-2,1'-cycloalkane]-3-yl)ethanones | Spiro-chromeno[4,3-d]pyrimidines | 60-95 | nih.gov |

| Amidines | β-Keto esters | 4-Pyrimidinols | Good to Excellent | organic-chemistry.org |

The reaction between ketoesters and 3-aminoindazoles provides a robust route to trifluoromethylated pyrimido[1,2-b]indazole derivatives. nih.govmdpi.comresearchgate.net Specifically, the cyclocondensation of 3-aminoindazole derivatives with ethyl 4,4,4-trifluoroacetoacetate in a mixture of methanol (B129727) and phosphoric acid at reflux yields 2-(trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one derivatives. mdpi.com This reaction has been shown to be effective for a range of substituted 3-aminoindazoles, providing the corresponding products in good to excellent yields. mdpi.com

The resulting pyrimido[1,2-b]indazol-4(1H)-ones can be further functionalized. For example, treatment with phosphorus oxychloride converts them into the corresponding 4-chloro derivatives, which are valuable intermediates for further synthetic transformations such as Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. nih.govmdpi.com

4-Alkoxyvinyl trifluoro(chloro)methyl ketones are versatile building blocks for the synthesis of trifluoromethyl-containing heterocycles. acs.orgsci-hub.boxresearchgate.netthieme-connect.com These compounds can be prepared through the acylation of enol ethers with trifluoroacetic anhydride. acs.org They readily undergo cyclocondensation with various amidine-containing nucleophiles.

For example, their reaction with 2-aminobenzimidazole (B67599) leads to the formation of 2-(trifluoromethyl)pyrimido[1,2-a]benzimidazoles and pyrimido[1,2-a]benzimidazol-2(1H)-ones. researchgate.net Similarly, cyclocondensation with aminoguanidine (B1677879) bicarbonate affords trifluoromethyl-substituted 2-(pyrazol-1-yl)pyrimidines. scielo.brscispace.com The reaction of 4-(2-heteroaryl)-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea (B33335) and various amidines yields 6-(2-heteroaryl)-4-trifluoromethylpyrimidinones and pyrimidines. researchgate.net

Multi-component reactions (MCRs) and one-pot syntheses offer efficient and atom-economical pathways to complex molecules like 2-(trifluoromethyl)pyrimidines. researchgate.netx-mol.comresearchgate.net A notable example is the one-pot, multi-component strategy for the selective synthesis of 5-trifluoromethyl pyrimidine derivatives, which circumvents the selectivity issues often encountered in direct trifluoromethylation of the pyrimidine ring. researchgate.netx-mol.comresearchgate.net This approach demonstrates tolerance to a variety of functional groups and can provide yields up to 80%. x-mol.comresearchgate.net

Another MCR involves the reaction of β-ketoesters, aryl aldehydes, and (thio)urea under microwave irradiation, facilitated by a polyphosphate ester, to produce pyrimidine derivatives in high yields. tandfonline.com Furthermore, a one-pot, three-component reaction of 4-oxo-4H-chromene-3-carboxaldehyde, 2-thenoyltrifluoroacetone, and cyclic active methylene (B1212753) compounds in water has been developed for the green synthesis of 6-(thiophene-2-carbonyl)-7-(trifluoromethyl)pyrano[2,3-d]pyrimidines. tandfonline.com

Table 2: Examples of Multi-component and One-pot Syntheses

| Reaction Type | Reactants | Product | Key Features | Reference |

|---|---|---|---|---|

| One-pot MCR | Not specified | 5-Trifluoromethyl pyrimidine derivatives | High selectivity, broad functional group tolerance, up to 80% yield | x-mol.comresearchgate.net |

| Microwave-assisted cyclocondensation | β-Ketoester, aryl aldehyde, (thio)urea | Pyrimidine derivatives | Rapid, high yields | tandfonline.com |

| One-pot, three-component | 4-Oxo-4H-chromene-3-carboxaldehyde, 2-thenoyltrifluoroacetone, active methylene compounds | 6-(Thiophene-2-carbonyl)-7-(trifluoromethyl)pyrano[2,3-d]pyrimidines | Green synthesis in water | tandfonline.com |

Halogen Exchange and Direct Trifluoromethylation Strategies

Besides building the pyrimidine ring from scratch, existing pyrimidine systems can be modified to introduce the trifluoromethyl group.

A well-established method for synthesizing trifluoromethyl-substituted pyridines and pyrimidines involves the halogen exchange of a trichloromethyl precursor. jst.go.jpnih.gov This process typically involves the chlorination of a methyl-substituted heterocycle to the trichloromethyl derivative, followed by fluorination. jst.go.jpnih.gov For instance, 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) can be fluorinated in the vapor phase to produce 2,3-dichloro-5-(trifluoromethyl)pyridine. jst.go.jpnih.gov

This halogen exchange can also be applied to pyrimidine systems. google.com A two-step process has been reported for preparing (trifluoromethyl)pyridine compounds, where the corresponding chloro-(trichloromethyl)pyridine is first reacted with antimony trifluoridedichloride to give the chloro-(trifluoromethyl)pyridine, followed by replacement of a ring chlorine with fluorine using potassium fluoride (B91410). google.com More direct liquid-phase fluorination of 2-chloro-6-(trichloromethyl)pyridine with hydrogen fluoride can also yield 2-fluoro-6-(trifluoromethyl)pyridine. google.com Selective mono-, di-, or tri-chlorine-fluorine exchanges on trichloromethyl groups can be achieved under mild conditions using HF-base media like (HF)10-pyridine. researchgate.net

Direct Introduction of Trifluoromethyl Groups via Active Species

The direct introduction of a trifluoromethyl (CF3) group onto a pyrimidine ring can be achieved through reactions involving active trifluoromethyl species. These methods often utilize reagents that can generate trifluoromethyl radicals or related reactive intermediates.

One prominent approach involves the use of sodium trifluoromethanesulfinate (CF3SO2Na), a reagent that has grown in use for creating C-CF3 bonds. beilstein-journals.org This reagent can be used for the trifluoromethylation of aromatic compounds under oxidative conditions. beilstein-journals.org For instance, photoredox catalysis has emerged as a powerful tool for the trifluoromethylation of heteroarenes, including pyrimidines. nih.gov In this method, a photocatalyst, upon irradiation with visible light, can facilitate the generation of trifluoromethyl radicals from a suitable precursor, which then add to the heteroaromatic ring. nih.gov This technique has been shown to be effective for a variety of pyrimidine substrates. nih.gov

Another strategy is the copper-mediated trifluoromethylation. For example, a microwave-assisted, copper-mediated direct trifluoromethylation of pyrimidine nucleosides has been developed. nih.gov This protocol utilizes an inexpensive and commercially available reagent, methyl fluorosulfonyldifluoroacetate, to achieve high yields. nih.gov The reaction proceeds under mild conditions and is scalable, making it a practical route for accessing trifluoromethylated pyrimidine nucleosides. nih.gov

Challenges in direct trifluoromethylation of pyrimidines include controlling regioselectivity, as the reaction can sometimes lead to mixtures of isomers. beilstein-journals.orgresearchgate.net However, recent advancements have led to more selective methods. For example, a one-pot multi-component reaction strategy has been established for the selective synthesis of 5-trifluoromethyl pyrimidine derivatives, avoiding the selectivity issues inherent in direct pyrimidine trifluoromethylation. researchgate.net This method demonstrates tolerance to various functional groups and provides good yields. researchgate.net

The following table summarizes key aspects of direct trifluoromethylation methods:

| Method | Reagent/Catalyst | Key Features |

| Photoredox Catalysis | Ir(Fppy)3, CF3I | Mild, visible-light induced, suitable for late-stage functionalization. nih.gov |

| Copper-Mediated | Chen's reagent (methyl fluorosulfonyldifluoroacetate), Cu | High-yielding, scalable, microwave-assisted. nih.gov |

| Oxidative Trifluoromethylation | CF3SO2Na | Can be used for electron-rich aromatics, but may yield regioisomers. beilstein-journals.org |

| One-Pot Multi-Component Reaction | Various | Avoids regioselectivity issues, tolerates diverse functional groups. researchgate.net |

Regioselective Trifluoromethoxylation Approaches

The trifluoromethoxy (OCF3) group is another important fluorine-containing substituent. Methods for its regioselective introduction into pyrimidine rings have been developed, often involving a radical O-trifluoromethylation followed by a migration step. rsc.orgnih.gov

A scalable and operationally simple protocol for the regioselective trifluoromethoxylation of a range of functionalized pyrimidines has been reported. rsc.orgnih.gov This method operates under mild conditions and the resulting trifluoromethoxylated pyrimidines can be further elaborated through reactions like amidation and palladium-catalyzed cross-coupling. rsc.orgnih.gov The mechanism is suggested to involve a radical O-trifluoromethylation and a subsequent OCF3-migration. rsc.orgnih.gov

The use of N-protected hydroxylamines derived from pyrimidines in conjunction with a Togni reagent allows for a one-pot O-trifluoromethylation and OCF3 migration. mdpi.com This approach tolerates a variety of substituents and yields ortho-OCF3 substituted amino-pyrimidine derivatives in good to excellent yields. mdpi.com Another approach involves the silver-mediated O-trifluoromethylation of electron-poor heterocycles using CF3SiMe3 as the nucleophilic reagent. mdpi.com

Key reagents and conditions for trifluoromethoxylation are outlined below:

| Substrate Type | Reagent | Key Aspect |

| Functionalized Pyrimidines | Not specified, involves radical O-trifluoromethylation | Scalable, mild conditions, allows for further derivatization. rsc.orgnih.gov |

| N-protected Pyrimidinylhydroxylamines | Togni reagent | One-pot O-trifluoromethylation and OCF3 migration. mdpi.com |

| Electron-poor Pyridinium (B92312) Salts | CF3SiMe3, Silver mediator | Oxidative O-trifluoromethylation. mdpi.com |

Novel Synthetic Routes and Process Optimization

Beyond direct functionalization, novel multi-step synthetic routes and process optimizations are crucial for accessing specific 2-(trifluoromethyl)pyrimidine derivatives and related compounds.

Synthesis of this compound-5-ol

A synthetic method for this compound-5-ol has been developed using readily available and inexpensive raw materials. google.com The process starts with the reaction of 1,3-diamino-2-hydroxypropane and ethyl trifluoroacetate (B77799). google.com The resulting intermediate is then reacted with p-toluenesulfonyl chloride, followed by treatment with a base to yield the final product. google.com This method avoids the use of hazardous oxidants and harsh, low-temperature reaction conditions, while providing a good yield. google.com

The key steps in the synthesis of this compound-5-ol are:

Step 1: Reaction of 1,3-diamino-2-hydroxypropane with ethyl trifluoroacetate to form 2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidine-5-ol. google.com

Step 2: Reaction of the intermediate with p-toluenesulfonyl chloride. google.com

Step 3: Base-mediated reaction to form this compound-5-ol. google.com

Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine (B1345723)

While not a pyrimidine, 2-chloro-4-(trifluoromethyl)pyridine is an important related heterocyclic compound. A synthetic route has been disclosed that starts from vinyl n-butyl ether. google.com The process involves the synthesis of 4-butoxy-1,1,1-trifluoro-3-alken-2-one, which is then reacted with trimethylphosphonoacetate. google.com The resulting intermediate undergoes cyclization to form 2-hydroxy-4-(trifluoromethyl)pyridine, which is subsequently chlorinated to give the final product. google.com This route is highlighted as being more amenable to large-scale synthesis with mild conditions and high yield compared to methods involving direct introduction of functional groups. google.com

Facile Multi-step Procedures for Derivatization

Multi-step procedures are often employed to create a library of derivatized 2-(trifluoromethyl)pyrimidines. For example, a four-step reaction sequence starting from ethyl trifluoroacetoacetate has been used to synthesize novel trifluoromethyl pyrimidine derivatives containing an amide moiety. nih.gov These procedures allow for the systematic introduction of various functional groups, enabling the exploration of their structure-activity relationships. nih.gov Another approach involves the condensation of trifluoroacetamidine with β-diketones to yield 2-trifluoromethyl-substituted pyrimidines. core.ac.uk

The synthesis of 4-chloro-2-(trichloromethyl)pyrimidines has been achieved through a two-step, one-pot reaction starting from 2-(trichloromethyl)-1,3-diazabutadienes. researchgate.net These chlorinated pyrimidines serve as versatile intermediates for further derivatization via nucleophilic substitution reactions. researchgate.net

Reaction Mechanisms and Kinetics in 2 Trifluoromethyl Pyrimidine Chemistry

Mechanistic Investigations of Cyclization Pathways

The synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, often utilizes 2-(trifluoromethyl)pyrimidine precursors. The mechanism of these cyclization reactions has been a subject of detailed investigation, primarily focusing on the regioselectivity and the sequence of bond-forming events.

A prevalent method for constructing the pyrazolo[1,5-a]pyrimidine (B1248293) core is the cyclocondensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound or its equivalent. When a trifluoromethylated biselectrophile like 4,4,4-trifluoro-1-phenylbutane-1,3-dione (B154133) is used, the reaction proceeds through a well-defined pathway. The generally accepted mechanism involves two key steps researchgate.netnih.gov:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl carbons of the β-diketone. The presence of the strongly electron-withdrawing CF₃ group makes the adjacent carbonyl carbon significantly more electrophilic. Consequently, the initial attack preferentially occurs at this position, a step often referred to as an aza-Michael-type 1,2-addition rsc.orgnih.gov.

Intramolecular Cyclization and Dehydration: Following the initial addition, the intermediate undergoes an intramolecular cyclization. The endocyclic nitrogen of the pyrazole (B372694) ring attacks the remaining carbonyl group. This step is followed by a dehydration event, which results in the formation of the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system.

The regioselectivity of this reaction is a critical aspect, controlled by the electronic effects of the substituents on the β-dicarbonyl compound. Density Functional Theory (DFT) calculations have been employed to study plausible mechanistic routes in similar pyrimidine (B1678525) syntheses, confirming that pathways involving initial nucleophilic attack on the most electrophilic center are generally more favorable researchgate.net. For instance, using ethyl 4,4,4-trifluoroacetoacetate as the biselectrophile with aminopyrazoles leads to the regioselective formation of the corresponding 5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-one beilstein-journals.org.

Below is a table summarizing the key mechanistic steps for the cyclocondensation reaction.

| Step | Description | Key Intermediates | Influencing Factors |

| 1 | Nucleophilic attack of 5-aminopyrazole on the β-diketone. | Enamine or hemiaminal intermediate | The electrophilicity of the carbonyl carbons, significantly enhanced by the adjacent CF₃ group. |

| 2 | Intramolecular nucleophilic attack by the pyrazole ring nitrogen. | Dihydro-pyrazolo[1,5-a]pyrimidine intermediate | Proximity and conformational alignment of the reacting groups. |

| 3 | Dehydration (elimination of a water molecule). | Aromatic pyrazolo[1,5-a]pyrimidine | Aromatization of the fused ring system provides a strong thermodynamic driving force. |

This interactive table summarizes the mechanistic steps in the formation of pyrazolo[1,5-a]pyrimidines.

Radical Pathways in Trifluoromethylation Reactions

Direct trifluoromethylation of pyrimidine and other heterocyclic rings often proceeds through radical pathways, which have become highly accessible through modern synthetic methods like visible-light photoredox catalysis researchgate.netcore.ac.uk. These methods offer mild and efficient ways to generate the highly reactive trifluoromethyl radical (•CF₃).

The general mechanism for photoredox-catalyzed trifluoromethylation involves a catalytic cycle core.ac.uk:

Photoexcitation: A photocatalyst, typically a ruthenium or iridium complex (e.g., Ru(bpy)₃Cl₂), absorbs visible light, promoting it to an excited state with enhanced redox capabilities.

Radical Generation: The excited photocatalyst engages in a single-electron transfer (SET) with a trifluoromethyl source. Reagents like trifluoroiodomethane (CF₃I) or Togni's reagent act as radical precursors. The excited catalyst can either reduce the precursor to generate •CF₃ or oxidize it, depending on the specific reagents and catalyst used.

Radical Addition: The generated trifluoromethyl radical, being a highly electrophilic species, rapidly adds to the electron-rich π-system of the pyrimidine ring. This addition breaks the aromaticity and forms a radical intermediate.

Rearomatization and Catalyst Regeneration: The radical intermediate is then oxidized in a subsequent step, often by the photocatalyst returning to its ground state or by another oxidant in the system. This step involves the loss of a proton (or another group) to restore aromaticity, yielding the trifluoromethylated pyrimidine product and regenerating the photocatalyst for the next cycle.

Various sources of the trifluoromethyl radical have been developed, each with its own activation method.

| CF₃ Radical Source | Activation Method | Typical Catalyst/Conditions | Reference |

| Trifluoroiodomethane (CF₃I) | Reductive cleavage via SET | Ru(bpy)₃Cl₂, visible light | wikipedia.org |

| Sodium trifluoromethanesulfinate (CF₃SO₂Na) | Oxidative generation of •CF₃ | Ru(bpy)₃Cl₂, visible light, oxidant | wikipedia.org |

| Togni's Reagents | Reductive cleavage via SET | Photocatalyst (e.g., Eosin Y), visible light | researchgate.net |

| Azidotrifluoromethane (CF₃N₃) | Formation of trifluoromethyl nitrene | Visible light photocatalysis | nih.govresearchgate.net |

This interactive table details common sources for generating trifluoromethyl radicals.

Substitution and Migration Reaction Mechanisms

The this compound system is highly susceptible to nucleophilic aromatic substitution (SₙAr) due to the strong electron-withdrawing effect of the trifluoromethyl group, which activates the pyrimidine ring towards nucleophilic attack.

The classical SₙAr mechanism proceeds in two steps:

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing a leaving group (e.g., a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex masterorganicchemistry.com. The negative charge is delocalized onto the electron-withdrawing trifluoromethyl group and the ring nitrogen atoms, stabilizing the intermediate.

Leaving Group Elimination: The leaving group is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and forming the final substitution product.

However, recent computational and experimental studies suggest that for many heterocyclic substrates, including pyrimidines, the SₙAr reaction may not involve a discrete intermediate but instead proceed through a single, concerted transition state (a cSₙAr mechanism) springernature.comscispace.comnih.govresearchgate.net. In this pathway, the bond to the nucleophile forms concurrently with the breaking of the bond to the leaving group.

Migration reactions, such as the Smiles rearrangement , are also relevant in the chemistry of activated heterocycles. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution chemistry-reaction.comwikipedia.org. In a hypothetical scenario involving a this compound derivative, a nucleophilic group tethered by a side chain could attack the pyrimidine ring at the ipso-carbon, displacing the rest of the ring and leading to a rearranged product. This process is facilitated by the activation provided by the CF₃ group. Recently, radical versions of the Smiles rearrangement have been developed, often initiated by photoredox catalysis, which could provide novel pathways for functionalizing this compound scaffolds nih.govnih.gov.

Kinetic and Thermodynamic Aspects of Reaction Control

In chemical reactions where multiple products can be formed, the distribution of these products can be governed by either kinetic or thermodynamic control jackwestin.comlibretexts.org.

Kinetic Control: At lower temperatures and shorter reaction times, the reaction is typically irreversible. The major product formed is the one that proceeds through the lowest energy transition state, meaning it forms the fastest. This is known as the kinetic product ucalgary.cauc.edu.

Thermodynamic Control: At higher temperatures and longer reaction times, the reactions become reversible, allowing an equilibrium to be established. The major product will be the most stable one, regardless of how fast it is formed. This is the thermodynamic product ucalgary.cauc.edu.

These principles are highly relevant in the chemistry of this compound. For example, in the cyclocondensation reaction to form pyrazolo[1,5-a]pyrimidines, two different regioisomers could potentially form. The kinetically favored isomer might arise from the attack at the most sterically accessible or electronically active site under mild conditions. In contrast, if that isomer is less stable than the alternative, heating the reaction mixture for an extended period could lead to the formation of the more stable thermodynamic product.

Computational Chemistry in Predicting Reaction Outcomes

Due to the difficulty in experimentally measuring the energy profiles of complex reactions, computational methods like Density Functional Theory (DFT) are widely used to predict kinetic and thermodynamic outcomes ijcce.ac.ir. By calculating the energies of reactants, transition states, and products, a reaction energy diagram can be constructed.

Kinetic Product Prediction: The transition state with the lowest calculated activation energy (ΔG‡) corresponds to the fastest reaction pathway and predicts the kinetic product researchgate.netjchemrev.com.

Thermodynamic Product Prediction: The product with the lowest calculated Gibbs free energy (G) is predicted to be the most stable and thus the thermodynamic product jchemrev.com.

The following table shows hypothetical DFT-calculated energy values for a reaction with two potential products, illustrating how such data is interpreted.

| Species | Relative Gibbs Free Energy (kcal/mol) | Interpretation |

| Reactants | 0.0 | Reference energy level |

| Transition State 1 (TS1) | +18.5 | Lower activation energy pathway |

| Transition State 2 (TS2) | +22.0 | Higher activation energy pathway |

| Product 1 (P1) | -10.2 | Less stable product |

| Product 2 (P2) | -15.8 | More stable product |

This interactive table provides an example of how DFT calculations are used to determine kinetic and thermodynamic products. In this case, P1 is the kinetic product (via TS1), and P2 is the thermodynamic product. These computational insights are invaluable for rationally designing reaction conditions to selectively obtain the desired isomer in the synthesis of complex molecules derived from this compound.

Reactivity and Advanced Functionalization of 2 Trifluoromethyl Pyrimidine Scaffolds

Cross-Coupling Reactions for Scaffold Elaboration

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the diversification of heteroaromatic cores like 2-(trifluoromethyl)pyrimidine. nih.gov

Palladium-catalyzed reactions are central to the functionalization of pyrimidine (B1678525) rings. While the this compound ring itself can be a coupling partner if appropriately halogenated, a common strategy involves introducing a leaving group, such as a halogen or a sulfonyl group, at other positions on the ring. For instance, the synthesis of substituted pyrimidines often starts with a dihalogenated precursor, where site-selectivity can be controlled by the choice of catalyst and ligands. nih.gov

General palladium-catalyzed methods applicable to the elaboration of trifluoromethyl-substituted pyrimidines include the Heck, Stille, Sonogashira, and Buchwald-Hartwig reactions. These methods allow for the introduction of a wide array of substituents. For example, the synthesis of 4-chloro-2-(methylthio)-6-(trifluoromethyl)pyrimidine serves as a versatile intermediate for further cross-coupling reactions. nih.gov The chlorine atom at the C4 position can be selectively targeted for substitution via palladium-catalyzed couplings.

The choice of palladium catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity. N-heterocyclic carbene (NHC) ligands, for instance, have been shown to promote cross-coupling at positions that are typically less reactive in dihalogenated N-heteroarenes. nih.gov

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods for creating C(sp²)–C(sp²) bonds due to the stability, low toxicity, and commercial availability of boronic acid reagents. nih.gov This reaction has been successfully applied to pyrimidine scaffolds containing trifluoromethyl groups.

A common synthetic route involves the coupling of a halogenated (trifluoromethyl)pyrimidine with an aryl or heteroaryl boronic acid. For example, 4-chloro-2-(methylthio)-6-(trifluoromethyl)pyrimidine can be coupled with various arylboronic acids at the C4 position using a palladium catalyst like Pd(PPh₃)₂Cl₂ and a base such as K₃PO₄. nih.gov This strategy allows for the construction of complex biaryl structures.

Microwave-assisted Suzuki-Miyaura couplings have proven effective for synthesizing derivatives of pyrazolo[1,5-a]pyrimidines containing a trifluoromethyl group. chem960.comresearchgate.net These conditions often lead to shorter reaction times and improved yields. The choice of catalyst system is critical; for instance, a tandem catalyst of XPhosPdG2/XPhos can be used to prevent side reactions like debromination. nih.govchem960.com

The table below summarizes representative conditions for Suzuki-Miyaura reactions on trifluoromethyl-containing pyrimidine analogs.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on CF₃-Pyrimidine Scaffolds

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Ref |

|---|---|---|---|---|---|---|

| 4-Chloro-2-(methylthio)-6-(trifluoromethyl)pyrimidine | Ar¹-B(OH)₂ | Pd(PPh₃)₂Cl₂ | K₃PO₄ | 1,4-Dioxane/Water | 4-Ar¹-2-(methylthio)-6-(trifluoromethyl)pyrimidine | nih.gov |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Ar-B(OH)₂ | XPhosPdG2/XPhos | K₃PO₄ | 1,4-Dioxane/Water | 3-Ar-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | chem960.com |

| 5-Bromo-3-aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | Ar'-B(OH)₂ | PdCl₂(PPh₃)₂ | Na₂CO₃ | 1,4-Dioxane | 3-Ar-5-Ar'-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | nih.gov |

Nucleophilic Substitution Reactions

The pyrimidine ring is inherently electron-deficient, and this property is significantly amplified by the presence of a strong electron-withdrawing group like trifluoromethyl at the C2 position. This heightened electrophilicity makes the ring highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions, particularly at the C4 and C6 positions. nih.gov

2-Sulfonylpyrimidines are potent electrophiles that readily undergo SₙAr reactions with nucleophiles. nih.govacs.org The sulfonyl group is an excellent leaving group, and its departure is facilitated by the electron-deficient nature of the pyrimidine ring. The presence of additional electron-withdrawing groups, such as a trifluoromethyl group, further enhances this reactivity. nih.gov

These compounds react rapidly and chemoselectively with soft nucleophiles like thiols. chemrxiv.org For example, 2-sulfonylpyrimidines have been developed as agents for the specific S-arylation of cysteine residues in proteins. nih.govacs.org In a typical reaction, a cysteine thiolate attacks the C2 position of the pyrimidine ring, displacing a sulfinate leaving group to form a stable S-heteroarylated adduct. nih.gov

The reactivity of 2-sulfonylpyrimidines can be precisely controlled by modifying the substituents on the pyrimidine ring. chemrxiv.org Structure-reactivity studies have shown that substitution at the C5 position has a significant effect on the reaction rate. acs.org Compared to analogous 2-chloro or 2-methylthio pyrimidines, the 2-sulfonyl derivatives are far more reactive under the same conditions. acs.org

The table below illustrates the enhanced reactivity of a sulfonyl leaving group compared to a chloro leaving group in a nucleophilic substitution reaction with a model thiol.

Table 2: Comparative Reactivity of Leaving Groups at the C2-Position of a Pyrimidine Scaffold

| Electrophile | Leaving Group | Nucleophile | Relative Reactivity | Ref |

|---|---|---|---|---|

| 2-Chloropyrimidine analog | -Cl | Thiol | Low / Unreactive | acs.org |

| 2-Sulfonylpyrimidine analog | -SO₂R | Thiol | High | nih.govacs.org |

The Chichibabin reaction is a classic method for the direct amination of electron-deficient nitrogen heterocycles, most notably pyridine (B92270), using sodium amide (NaNH₂) or related reagents. wikipedia.orgscientificupdate.com The reaction proceeds via nucleophilic addition of the amide anion (NH₂⁻) to an electron-deficient carbon (typically the C2 or C4 position), followed by the elimination of a hydride ion (H⁻). wikipedia.orgmyttex.net

While the classical Chichibabin reaction is most associated with pyridine, the underlying principle of nucleophilic substitution of hydrogen can be considered for its analogs, like pyrimidine. However, the pyrimidine ring is generally more electron-deficient than pyridine, which can lead to different reactivity patterns. The presence of a powerful electron-withdrawing trifluoromethyl group at C2 would further activate the C4 and C6 positions towards nucleophilic attack.

In the traditional reaction with pyridine, the amide ion attacks the C2-position to form a tetrahedral intermediate. myttex.net Aromatization is regained by the loss of a hydride ion, which is an unusual leaving group but is driven by the formation of hydrogen gas and the stable sodium salt of the aminopyridine product. wikipedia.orgmyttex.net

For a this compound, direct amination at the C4 or C6 position by a Chichibabin-type mechanism is theoretically plausible due to the strong activation by the CF₃ group and the ring nitrogens. However, the high reactivity of the substrate could also lead to side reactions or the formation of stable anionic sigma-adducts (Meisenheimer adducts) without the subsequent elimination of hydride. wikipedia.org Modern variations of the Chichibabin reaction may employ different conditions, such as the use of oxidants to facilitate the hydride elimination step, which could be applicable to highly activated systems. scientificupdate.com

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SₑAr) is a hallmark reaction of electron-rich aromatic systems like benzene. wikipedia.org However, heteroaromatic compounds containing nitrogen, such as pyridine and pyrimidine, are significantly less reactive towards electrophiles. This deactivation is due to the electronegativity of the nitrogen atoms, which withdraw electron density from the ring, making it less nucleophilic. wikipedia.org

The this compound system is exceptionally deactivated towards electrophilic attack. This is due to two factors:

Ring Nitrogens: The two nitrogen atoms in the pyrimidine ring strongly withdraw electron density via an inductive effect.

Trifluoromethyl Group: The CF₃ group at the C2 position is one of the most powerful electron-withdrawing groups, further depleting the ring of electron density.

As a result, standard SₑAr reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are generally not feasible on the this compound ring under normal conditions. masterorganicchemistry.com The reaction conditions, which often involve strong acids (Lewis or Brønsted), would lead to protonation of the ring nitrogen atoms. This protonation introduces a positive charge, which further deactivates the ring towards attack by an electrophile, making the reaction nearly impossible. wikipedia.org

To achieve electrophilic substitution on such a deactivated system, the ring's electron density must be increased. One potential strategy, adapted from pyridine chemistry, is the formation of the corresponding N-oxide. Oxidation of a ring nitrogen to an N-oxide introduces a formal negative charge on the oxygen, which can donate electron density back into the ring via resonance, thereby activating it towards electrophilic attack. Following the substitution reaction, the N-oxide can be reduced back to the parent heterocycle. wikipedia.org

Hydrogenation and Reduction Strategies for Pyrimidine Derivatives

The reduction of the pyrimidine core, particularly those bearing electron-withdrawing groups like the trifluoromethyl moiety, is a critical transformation for accessing saturated heterocyclic structures. These reduced pyrimidines are valuable building blocks in medicinal chemistry. The reactivity of the pyrimidine ring towards reduction is significantly influenced by the nature of its substituents and the chosen reduction methodology. Both catalytic hydrogenation and chemical reduction with metal hydrides have been employed for this purpose.

Catalytic asymmetric hydrogenation represents a powerful tool for the synthesis of chiral 1,4,5,6-tetrahydropyrimidines. While specific studies on this compound are not extensively documented, research on analogous substituted pyrimidines provides significant insights. For instance, iridium catalysts, in conjunction with chiral diphosphine ligands like Josiphos, have been shown to effectively hydrogenate 4-substituted pyrimidines with high enantioselectivity nih.gov. The addition of a lanthanide triflate, such as Yb(OTf)₃, can be crucial for activating the heteroaromatic substrate and achieving high yields and enantiomeric excesses (up to 99% ee) nih.gov. Similarly, rhodium-based catalysts have been utilized in the asymmetric hydrogenation of N-benzylated 3-substituted pyridinium (B92312) salts, a related N-heterocyclic system, to produce the corresponding chiral piperidines unimi.it. These methods often require the quaternization of a ring nitrogen to lower the resonance energy and prevent catalyst deactivation, a strategy that could be applicable to this compound derivatives unimi.it.

Chemical reduction using metal hydrides offers an alternative route to partially or fully saturated pyrimidine derivatives. Sodium borohydride (B1222165) (NaBH₄) has been used for the controlled reduction of 1,4,6-trisubstituted pyrimidin-2(1H)-ones, yielding mixtures of dihydro- and tetrahydro-pyrimidin-2(1H)-ones rsc.org. The regioselectivity and the degree of reduction are highly dependent on the reaction conditions and the substitution pattern on the pyrimidine ring rsc.org. The reduction of C=N bonds to CH-NH by metal hydrides is a general and widely applied transformation in heterocyclic chemistry semanticscholar.org. While detailed studies on the direct reduction of this compound with metal hydrides are scarce, the principles established for other pyrimidines and related heterocycles suggest that this approach could provide access to its reduced congeners. The reactivity of metal hydrides can be modulated to control the extent of reduction nih.gov.

Below is a table summarizing representative conditions for the hydrogenation of substituted pyrimidines, which can be considered analogous for the this compound scaffold.

| Substrate Type | Catalyst/Reagent | Conditions | Product Type | Yield/Enantioselectivity | Reference |

|---|---|---|---|---|---|

| 4-Substituted Pyrimidines | [IrCl(cod)]₂ / Josiphos / I₂ / Yb(OTf)₃ | H₂ (gas), Solvent | Chiral 1,4,5,6-Tetrahydropyrimidines | High Yield, up to 99% ee | nih.gov |

| N-Benzylated 3-Substituted Pyridinium Salts | Rh-JosiPhos / Et₃N | H₂ (gas), Solvent | Chiral Piperidines | up to 90% ee | unimi.it |

| 1,4,6-Trisubstituted Pyrimidin-2(1H)-ones | NaBH₄ | Solvent, Temperature | Dihydro- and Tetrahydro-pyrimidin-2(1H)-ones | Variable | rsc.org |

Ring-Opening and Ring-Transformation Reactions

The pyrimidine ring, while aromatic, is susceptible to nucleophilic attack, which can lead to either ring-opening or more complex ring-transformation reactions. The presence of a potent electron-withdrawing group such as trifluoromethyl at the C2 position is expected to significantly activate the ring towards such transformations, particularly at the C4 and C6 positions.

Ring-opening reactions of pyrimidines can be initiated by strong nucleophiles. For instance, hydroxide (B78521) ions can mediate the opening of the pyrimidine ring in purine (B94841) systems, which contain a fused pyrimidine ring researchgate.net. The hydrolysis of 2,4,5-trifluoropyrimidine (B103430) to 5-fluorouracil (B62378) demonstrates the susceptibility of fluorinated pyrimidines to nucleophilic displacement of halogens by hydroxide, which under forcing conditions could potentially lead to ring cleavage google.com. For this compound, a nucleophilic attack by hydroxide at C4 or C6 could lead to an acyclic intermediate. The stability of this intermediate and the subsequent reaction pathways would determine whether recyclization or complete ring-opening occurs. DFT calculations on related systems, such as the isomerization of pyrazolopyrimidines in aqueous NaOH, show that the initial nucleophilic addition is followed by ring-opening to a more stable intermediate before a final ring-closing step to form a new heterocyclic system rsc.orgnih.gov.

The table below outlines general conditions for ring-opening and transformation reactions of pyrimidine derivatives.

| Substrate Type | Reagent/Conditions | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Pyrazolopyrimidines | Aqueous NaOH, Microwave | Ring Transformation (Isomerization) | Pyrazolopyridines | rsc.orgnih.gov |

| N-Alkylpyrimidinium Salts | Hydrazine (B178648), Room Temperature | Ring Contraction | Pyrazoles | wur.nl |

| 2,4,5-Trifluoropyrimidine | Aqueous Hydrolysis | Hydrolysis/Substitution | 5-Fluorouracil | google.com |

Formation and Functionalization of Metal-Bearing Pyrimidine Species

The introduction of a metal atom onto the this compound scaffold, either through deprotonation (lithiation) or via a halogenated precursor, opens up a vast array of possibilities for subsequent functionalization through cross-coupling reactions. These methods are fundamental in modern organic synthesis for the construction of complex molecules.

One of the most direct ways to form a metal-bearing pyrimidine is through lithiation. The directed ortho-lithiation of substituted pyrimidines is a known strategy for introducing substituents at specific positions researchgate.net. While the trifluoromethyl group itself is not a directing group for lithiation, the inherent electronics of the pyrimidine ring and the presence of other directing groups can guide deprotonation to a specific site. Subsequent quenching of the lithiated intermediate with an electrophile allows for the introduction of various functional groups researchgate.netthieme-connect.de.

More commonly, functionalization is achieved by starting with a halogenated this compound derivative. The halogens, typically chlorine or bromine, at positions 4 or 6 serve as excellent handles for transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between a halide and a boronic acid or ester is one of the most versatile methods for forming C-C bonds. For example, 2-chloro-4-phenyl-6-(trifluoromethyl)pyrimidine (B3142376) has been successfully coupled with various aryl boronic acids in a microwave-assisted Suzuki reaction, albeit in modest yield (27%) mdpi.com. The regioselective Suzuki coupling of 2,4-dichloropyrimidines typically occurs preferentially at the more reactive C4 position mdpi.com. Structurally related 4-chloro-2-(trifluoromethyl)pyrido[1,2-e]purines have been shown to undergo efficient Suzuki-Miyaura coupling with a range of aryl and heteroaryl boronic acids under microwave irradiation, affording the C4-arylated products in good yields researchgate.netdocumentsdelivered.com.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst wikipedia.org. It is a powerful method for introducing alkynyl functionalities. As with the Suzuki coupling, 4-chloro-2-(trifluoromethyl)pyrido[1,2-e]purines serve as excellent substrates for Sonogashira coupling with various terminal alkynes, providing the corresponding 4-alkynyl derivatives in good yields under microwave conditions researchgate.netdocumentsdelivered.com. This methodology is broadly applicable to other halogenated pyrimidine systems nih.govrsc.orgsoton.ac.uk.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide catalyzed by palladium wikipedia.orglibretexts.org. It is known for its tolerance of a wide range of functional groups. Although specific examples with this compound are not detailed, it is a well-established method for the functionalization of halo-pyrimidines harvard.eduorganic-chemistry.org.

Heck Reaction: The Heck reaction forms a substituted alkene from the reaction of an unsaturated compound (alkene) with an aryl or vinyl halide in the presence of a palladium catalyst and a base libretexts.org. This reaction provides a means to introduce alkenyl substituents onto the this compound core, assuming a suitable halogenated precursor is available mdpi.comnih.govrsc.orgprinceton.edu.

The following tables summarize key findings for the functionalization of chloro-substituted pyrimidine derivatives bearing a trifluoromethyl group.

| Boronic Acid | Catalyst System | Conditions | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂, K₂CO₃ | DME/H₂O, MW 120 °C, 15 min | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂, K₂CO₃ | DME/H₂O, MW 120 °C, 15 min | 88 |

| Thiophen-2-ylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂, K₂CO₃ | DME/H₂O, MW 120 °C, 15 min | 75 |

| Alkyne | Catalyst System | Conditions | Yield (%) |

|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF, MW 100 °C, 15 min | 82 |

| Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF, MW 100 °C, 15 min | 80 |

| Propargyl alcohol | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF, MW 100 °C, 15 min | 78 |

Spectroscopic and Structural Characterization of 2 Trifluoromethyl Pyrimidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of fluorinated pyrimidines. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive characterization through one- and two-dimensional experiments.

¹H and ¹³C NMR Analysis for Structural Elucidation

The ¹H NMR spectrum of 2-(Trifluoromethyl)pyrimidine is characterized by signals corresponding to the three protons on the pyrimidine (B1678525) ring. The chemical shifts are influenced by the electron-withdrawing nature of both the nitrogen atoms and the trifluoromethyl group. Typically, the proton at the C5 position appears as a triplet (or doublet of doublets), while the protons at C4 and C6 appear as doublets.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom of the trifluoromethyl group (CF₃) is readily identified as a quartet due to one-bond coupling with the three fluorine atoms (¹J_CF). The pyrimidine ring carbons also exhibit distinct chemical shifts, with the C2 carbon, directly attached to the CF₃ group, showing a significant downfield shift and coupling to the fluorine atoms (²J_CF).

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for a Substituted Pyrimidine Ring. (Note: Data is illustrative and based on analogous pyrimidine structures. Actual values may vary.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Representative Coupling Constants (Hz) |

| C2 | - | ~158 (q) | ²J_CF ≈ 35 Hz |

| C4 | ~9.1 (d) | ~159 | ³J_HH ≈ 5.0 Hz |

| C5 | ~7.8 (t) | ~122 | ³J_HH ≈ 5.0 Hz |

| C6 | ~9.1 (d) | ~159 | ⁴J_HF may be observed |

| CF₃ | - | ~120 (q) | ¹J_CF ≈ 275 Hz |

d = doublet, t = triplet, q = quartet

¹⁹F NMR for Trifluoromethyl Group Analysis

¹⁹F NMR spectroscopy is exceptionally sensitive for analyzing trifluoromethylated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.govwikipedia.org The trifluoromethyl group in this compound derivatives typically appears as a singlet in the proton-decoupled ¹⁹F NMR spectrum. Its chemical shift is a sensitive probe of the electronic environment. nih.gov For aromatic and heteroaromatic systems, the CF₃ group resonance generally appears in the range of -60 to -70 ppm relative to a CFCl₃ standard. wikipedia.orgrsc.org For instance, the closely related compound 2-(4-(trifluoromethyl)phenyl)pyridine shows a ¹⁹F chemical shift at approximately -62.6 ppm. rsc.org This distinct signal confirms the presence of the CF₃ group and can be used to monitor chemical transformations. nih.gov

2D-NMR Experiments for Connectivity Confirmation

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks, confirming the connectivity of adjacent protons on the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons (like C2) and confirming the position of the trifluoromethyl group by observing correlations from the pyrimidine protons to the CF₃ carbon.

The use of such 2D NMR techniques has been demonstrated in the analysis of complex reaction mixtures during pyrimidine synthesis, confirming the structure of intermediates and final products. researchgate.net

Vibrational Spectroscopy: FT-IR and FT-Raman

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule. jocpr.com The combination of both techniques is powerful, as some vibrational modes that are weak or inactive in FT-IR may be strong in FT-Raman, and vice versa. jocpr.com

Analysis of Molecular Vibrations and Frequencies

The vibrational spectrum of this compound is dominated by vibrations of the pyrimidine ring and the trifluoromethyl group. Detailed assignments are often supported by Density Functional Theory (DFT) calculations, which can predict vibrational frequencies with good accuracy. jocpr.comjocpr.com

Pyrimidine Ring Vibrations:

C-H stretching: These vibrations typically occur in the 3100-3000 cm⁻¹ region. jocpr.com

C=N and C=C stretching: The ring stretching vibrations are characteristic of aromatic heterocycles and appear as a series of bands in the 1600-1350 cm⁻¹ region.

Ring breathing modes: These occur at lower frequencies and are characteristic of the entire ring structure.

C-H bending: In-plane and out-of-plane bending vibrations are found in the 1300-700 cm⁻¹ range. jocpr.com

Trifluoromethyl Group Vibrations: The CF₃ group has several characteristic and intense vibrations that are easily identified in the spectrum.

Asymmetric and Symmetric C-F stretching: These are typically the most intense bands and are found in the 1350-1100 cm⁻¹ region. Studies on the related 2-methoxy-3-(trifluoromethyl)pyridine (B55313) assign strong FT-IR bands in this range to CF₃ stretching modes. jocpr.comjocpr.com

Symmetric CF₃ deformation (umbrella mode): This vibration occurs around 750 cm⁻¹.

CF₃ rocking and wagging modes: These bending vibrations appear at lower wavenumbers, typically below 600 cm⁻¹. jocpr.com

Table 2: Representative Vibrational Frequencies (cm⁻¹) and Assignments for this compound Derivatives. (Based on data from analogous compounds like 2-methoxy-3-(trifluoromethyl)pyridine jocpr.comjocpr.com)

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Method |

| 3100 - 3000 | C-H stretching | FT-IR, FT-Raman |

| 1600 - 1450 | C=N, C=C ring stretching | FT-IR, FT-Raman |

| 1350 - 1100 | C-F asymmetric & symmetric stretching | FT-IR (Strong), FT-Raman |

| ~1270 | C-H in-plane bending | FT-IR, FT-Raman |

| ~780 | C-H out-of-plane bending | FT-IR, FT-Raman |

| ~750 | CF₃ symmetric deformation (umbrella) | FT-IR |

| Below 600 | CF₃ rocking / wagging modes | FT-IR, FT-Raman |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to probe its structure through fragmentation analysis. In electron ionization (EI-MS), the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The fragmentation of pyrimidine derivatives is often complex but follows predictable pathways. sphinxsai.com For this compound (MW ≈ 148.09 g/mol ), the molecular ion peak is expected at m/z 148. Key fragmentation pathways would likely involve:

Loss of a fluorine radical (F˙): Leading to a fragment ion at m/z 129 ([M-F]⁺).

Loss of the trifluoromethyl radical (˙CF₃): This involves the cleavage of the C-C bond, resulting in a pyrimidyl cation at m/z 79 ([M-CF₃]⁺).

Ring fragmentation: The pyrimidine ring itself can break apart, often through the loss of neutral molecules like HCN, leading to a variety of smaller fragment ions. The fragmentation of the pyrimidine ring can be triggered after initial losses from the substituent. sphinxsai.comsapub.org

The analysis of these fragment ions helps to piece together the structure of the original molecule and confirm the identity of the this compound core.

Computational and Theoretical Studies of 2 Trifluoromethyl Pyrimidine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of modern computational chemistry for studying the electronic structure of molecules. semanticscholar.org DFT methods are prized for their balance of accuracy and computational efficiency, making them suitable for a wide range of molecular systems. scirp.org The theory is founded on the principle that the ground-state properties of a multi-electron system can be determined by its electron density. nih.gov Functionals like the popular B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are frequently paired with basis sets such as 6-311++G(d,p) to model molecular systems with high accuracy. researchgate.netnih.gov

Molecular Geometry Optimization and Electronic Structure

A fundamental step in computational analysis is geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation. arxiv.org For 2-(Trifluoromethyl)pyrimidine, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable molecular arrangement. While specific DFT studies on this compound are not available in the cited literature, data from analogous substituted pyrimidines illustrate the expected outcomes. For instance, studies on 2-amino-4-methoxy-6-methyl pyrimidine (B1678525) show how different basis sets can refine calculated bond lengths and angles. iosrjournals.org

Note: The data presented is for 2-amino-4-methoxy-6-methyl pyrimidine, calculated at the B3LYP/6-311++G(d,p) level, and is used here as a representative example for a substituted pyrimidine ring. iosrjournals.org All values are in Angstroms (Å) for bond lengths and degrees (°) for bond angles.

Electronic structure analysis provides insight into molecular reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and chemically reactive. malayajournal.orgnih.gov

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across a molecule. nih.gov The MEP map helps identify regions susceptible to electrophilic and nucleophilic attack. malayajournal.orgsemanticscholar.org In a typical MEP analysis, electron-rich areas (negative potential), often found around electronegative atoms like nitrogen and fluorine, are colored red, while electron-poor regions (positive potential) are colored blue. nih.gov For this compound, the nitrogen atoms of the pyrimidine ring and the fluorine atoms of the trifluoromethyl group would be expected to be regions of negative potential, making them likely sites for electrophilic interaction.

Note: This table illustrates typical electronic properties calculated using DFT. The values are hypothetical for this compound and are based on general principles observed in similar heterocyclic compounds. malayajournal.orgnih.gov

Vibrational Frequency Calculations

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. cardiff.ac.uk By calculating the harmonic frequencies of the optimized geometry, researchers can assign specific vibrational modes (stretching, bending, torsion) to the peaks observed in experimental spectra. physchemres.org DFT methods, such as B3LYP, have proven effective in computing vibrational spectra that show good agreement with experimental data after applying appropriate scaling factors. nih.gov

For a molecule like this compound, key vibrational modes would include:

C-H stretching vibrations of the pyrimidine ring.

Ring stretching and deformation modes characteristic of the pyrimidine core.

C-F stretching and deformation modes of the trifluoromethyl group.

While direct computational data for this compound is not available, studies on the closely related 2-methoxy-3-(trifluoromethyl)pyridine (B55313) demonstrate the methodology. In that case, calculated frequencies using the B3LYP/6-311++G(d,p) level of theory corresponded well with experimental FT-IR and FT-Raman spectra. researchgate.netjocpr.com

Note: This table presents selected calculated vibrational frequencies for the analogous compound 2-methoxy-3-(trifluoromethyl)pyridine, obtained at the B3LYP/6-311++G(d,p) level. researchgate.net It serves as an example of the data generated in such an analysis.

NMR Chemical Shift Predictions (GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within DFT to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. nih.govrsc.org This method has shown high accuracy in calculating ¹H, ¹³C, and ¹⁹F NMR spectra. researchgate.net The GIAO/DFT approach is known to provide satisfactory chemical shifts for various nuclei, and its accuracy can be enhanced by selecting appropriate functionals and basis sets. nih.govrsc.org

For this compound, GIAO calculations would predict the chemical shifts for the hydrogen, carbon, and fluorine atoms. The trifluoromethyl group is a particularly interesting feature, and ¹⁹F NMR predictions are valuable for structural elucidation. nih.gov DFT calculations using the B3LYP functional with basis sets like 6-31++G(d,p) have been shown to reproduce ¹⁹F NMR chemical shifts with deviations often within 10 ppm of experimental values for perfluoro compounds. researchgate.net

Thermodynamic Property Analysis

DFT calculations can be used to predict key thermodynamic properties based on the vibrational frequencies and structural parameters of the optimized molecule. nih.gov Properties such as standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp) can be determined at different temperatures. nih.govelsevierpure.com These calculations provide valuable data on the stability and energy of the molecule. scirp.org

For instance, in the computational study of 2-methoxy-3-(trifluoromethyl)pyridine, thermodynamic parameters were calculated, revealing correlations between heat capacity, entropy, and enthalpy changes with temperature. researchgate.netjocpr.com A similar analysis for this compound would provide fundamental data on its thermodynamic behavior.

Note: The data in this table is derived from a DFT study on the related compound 2-methoxy-3-(trifluoromethyl)pyridine at the B3LYP/6-311++G(d,p) level and serves as an illustrative example. researchgate.net

Quantum Chemical Methods

Beyond DFT, other quantum chemical methods, often categorized under the umbrella term ab initio, offer different approaches to solving the electronic Schrödinger equation.

Ab Initio Calculations

The term ab initio means "from first principles," indicating that these methods solve the Schrödinger equation without using empirical parameters. arxiv.org While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can offer higher accuracy for certain properties.

A particularly relevant ab initio method for molecules with complex electronic structures is the Complete Active Space Self-Consistent Field (CASSCF) method. arxiv.orgresearchgate.net CASSCF is well-suited for studying excited states, reaction pathways, and molecules where electron correlation is strong. harvard.edu For a system like this compound, CASSCF could be employed to accurately model its photochemical behavior or to study electronic states that are poorly described by single-reference methods like standard DFT. arxiv.org While specific CASSCF calculations for this molecule are not documented in the available literature, the method remains a powerful tool for in-depth electronic structure analysis. researchgate.netharvard.edu

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the chemical reactivity and electronic properties of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor youtube.com. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity researchgate.netresearchgate.net.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and less stable researchgate.net. In the context of this compound and its derivatives, the HOMO-LUMO gap helps to predict their behavior in chemical reactions. For instance, in a study of a Schiff base molecule derived from pyrimidine-2-thione, the calculated HOMO-LUMO energy gap was 3.1896 eV, suggesting the compound is reactive and unstable researchgate.net.

The distribution of electron density in these orbitals is also crucial. The HOMO level indicates the regions of the molecule most likely to donate electrons in a reaction (nucleophilicity), while the LUMO level highlights the regions most susceptible to accepting electrons (electrophilicity) youtube.com. For halogenated heterocyclic compounds like substituted pyrimidines, the specific lobes of the LUMO or even the LUMO+1 orbital can be examined to predict the most likely sites for nucleophilic attack wuxibiology.com. Computational studies on various pyrimidine derivatives consistently utilize FMO analysis to rationalize their reactivity and electronic transitions researchgate.netnih.gov.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Concept | Description | Significance in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). The energy level indicates the ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). The energy level indicates the electron affinity. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO | A smaller gap indicates higher chemical reactivity, lower kinetic stability, and greater ease of molecular polarization researchgate.net. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks scielo.org.mx. The MEP map displays regions of varying electrostatic potential on the molecular surface, typically using a color spectrum. Red indicates regions of negative electrostatic potential (electron-rich), which are favorable sites for electrophilic attack, while blue signifies regions of positive electrostatic potential (electron-poor), indicating likely sites for nucleophilic attack nih.govscielo.org.mx. Green areas represent neutral or near-zero potential scielo.org.mx.

In studies of pyrimidine derivatives, MEP maps provide clear insights into their intermolecular interaction patterns. For a complex pyrimidine derivative containing a trifluoromethyl group, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)-anilino]pyrimidine-5-carbonitrile, MEP analysis revealed that the negative electrostatic potential regions were primarily located over the cyano (CN) and trifluoromethyl (CF3) groups, identifying them as possible sites for electrophilic attack. Conversely, positive potential was localized around the amino (NH) group, marking it as a probable site for nucleophilic interaction nih.gov. This ability to pinpoint electron-rich and electron-deficient zones is crucial for understanding how the molecule will interact with biological receptors or other reactants mdpi.com.

The MEP map essentially provides a visual representation of the molecule's charge topography, which governs its non-covalent interactions, such as hydrogen bonding and molecular recognition processes scielo.org.mxmdpi.com.

Non-Linear Optical (NLO) Property Prediction

Computational methods are increasingly employed to predict the Non-Linear Optical (NLO) properties of new materials, guiding their synthesis for applications in photonics and optoelectronics researchgate.netnih.govarxiv.org. Pyrimidine derivatives are of significant interest in this field due to their π-deficient, electron-withdrawing nature and aromaticity, which are ideal characteristics for creating "push-pull" molecules necessary for NLO materials researchgate.netnih.gov. The trifluoromethyl group, being a strong electron-withdrawing group, can enhance these properties.

Theoretical calculations, often using Density Functional Theory (DFT), are used to determine key NLO parameters such as polarizability (α) and first-order hyperpolarizability (β). These parameters quantify how a molecule's charge distribution is affected by an external electric field. A high hyperpolarizability value is indicative of a strong NLO response.

Recent research on a newly synthesized pyrimidine derivative, N-[4-(4-fluorophenyl)-6-(propan-2-yl)-5-(methoxymethyl)pyrimidin-2-yl]-N-methylmethanesulfonamide (PMMS), used computational analysis to investigate its NLO properties. The study found that the molecule exhibited significant third-order nonlinear susceptibility (χ³), suggesting its potential for use in advanced optical devices researchgate.netnih.gov. Investigations into styrylpyrimidine derivatives have also shown that branching and the inclusion of donor groups can enhance the two-photon absorption cross-section, another important NLO property rsc.org. These computational predictions are vital for narrowing down candidate molecules for experimental synthesis, saving time and resources in the development of new NLO materials researchgate.netnih.gov.

Molecular Modeling and Simulation Approaches

Quantitative Structure-Activity Relationship (QSAR) Studies in Scaffold Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity nih.govnih.gov. By identifying key molecular descriptors (physicochemical, topological, electronic, etc.) that influence a molecule's activity, QSAR models can predict the potency of unsynthesized compounds, thereby guiding the design of more effective molecules nih.govacs.org.

In the context of the this compound scaffold, QSAR studies have been instrumental in designing new derivatives with targeted biological activities, such as anticancer properties. A study on trifluoromethyl-substituted pyrimidine derivatives as potential agents against prostate cancer utilized QSAR to understand the structural requirements for bioactivity semanticscholar.org. The models developed in such studies can highlight the importance of specific substituents and their positions on the pyrimidine ring. For example, a QSAR model might reveal that the presence of electron-withdrawing groups at a particular position enhances activity. These models are crucial for prioritizing which new chemical entities (NCEs) should be synthesized and tested, making the drug discovery process more efficient nih.govsemanticscholar.org.

Table 2: Common Molecular Descriptors in QSAR

| Descriptor Type | Examples | Information Provided |

| Electronic | Dipole moment, HOMO/LUMO energies | Describes the electronic aspects of the molecule. |

| Steric | Molecular volume, Surface area | Relates to the size and shape of the molecule. |

| Topological | Connectivity indices | Quantifies molecular shape, size, and branching. |

| Hydrophobic | LogP | Measures the lipophilicity of the molecule. |

Pharmacophore Mapping and Lead Optimization Strategies for Scaffolds

Pharmacophore mapping is a crucial step in modern drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups semanticscholar.orgmdpi.com.

For scaffolds based on this compound, pharmacophore models are developed from a set of known active molecules. This modeling helps to define the spatial relationships between key functional groups necessary for biological activity. A study focusing on trifluoromethyl-substituted pyrimidines for antiprostate cancer activity developed a five-point pharmacophore model. This model highlighted the importance of two aromatic rings, two hydrogen bond acceptors (the nitrogen atoms in the pyrimidine ring), and one hydrophobic region (associated with the trifluoromethyl group) as key features for activity semanticscholar.org.

Once a pharmacophore model is established, it serves as a template for lead optimization. Lead optimization is the process of modifying a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties nih.govufl.edu. Using the pharmacophore model, chemists can design new derivatives that better fit the required features, for example, by adding or modifying substituents on the pyrimidine ring to enhance interactions with the target receptor semanticscholar.org. This strategy guides the rational design of more potent and specific drug candidates.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex nih.govresearchgate.net. It is widely used to understand the molecular basis of drug action and to screen virtual libraries of compounds for potential new drugs.

In the study of this compound derivatives, molecular docking simulations are used to predict how these compounds bind to the active site of a target protein. For example, after designing a library of new chemical entities based on a trifluoromethyl-substituted pyrimidine scaffold, docking studies were performed on the Epidermal Growth Factor Receptor (EGFR) to predict their binding affinities and interaction modes semanticscholar.org. Similarly, a docking study of a pyrimidine derivative containing a trifluoromethyl group suggested it could act as an inhibitor of glycogen phosphorylase nih.gov.

These simulations provide detailed insights into the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex researchgate.net. By visualizing these interactions, researchers can rationalize the observed biological activity of a compound and make informed decisions on how to modify its structure to improve binding affinity and efficacy, a key aspect of lead optimization nih.govnih.gov. The results from docking are often scored to rank different compounds, helping to prioritize them for synthesis and biological testing nih.gov.

Charge Delocalization and Natural Bond Orbital Analysis

The electronic structure and stability of this compound are significantly influenced by charge delocalization, which can be effectively elucidated through Natural Bond Orbital (NBO) analysis. This computational method provides a quantitative description of the Lewis-like bonding pattern and the departure from this idealized structure due to electron delocalization.

In the this compound system, the pyrimidine ring constitutes a π-conjugated system. The trifluoromethyl group (-CF₃), being a strong electron-withdrawing group, profoundly impacts the electron density distribution within the ring. NBO analysis of related pyridopyrimidine derivatives reveals significant hyperconjugative interactions and charge delocalization. researchgate.net These interactions typically involve the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs.

The stability of the molecule is enhanced by these charge delocalization events. For instance, in a study of a pyridopyrimidine derivative, NBO analysis revealed stabilization energies arising from intramolecular charge transfer. researchgate.net In the case of this compound, key delocalization interactions would be expected between the lone pairs of the nitrogen atoms in the pyrimidine ring and the antibonding orbitals of the adjacent C-C and C-N bonds, as well as interactions involving the σ* orbitals of the C-F bonds in the trifluoromethyl group.

The primary interactions contributing to charge delocalization in a molecule like this compound, as interpreted from NBO analysis of analogous systems, can be summarized in the following table.

| Donor NBO (Lewis-type) | Acceptor NBO (Non-Lewis type) | Interaction Type | Expected Stabilization Energy (E(2)) | Consequence |

|---|---|---|---|---|

| LP(1) N₁ | π(C₂-N₃) | n → π | High | Delocalization of nitrogen lone pair into the pyrimidine ring, enhancing aromatic stability. |

| LP(1) N₃ | π(C₂-N₁) | n → π | High | Participation of the second nitrogen's lone pair in ring delocalization. |

| π(C₄-C₅) | π(C₆-N₁) | π → π | Moderate | Contribution to the overall π-conjugation and aromatic character of the pyrimidine ring. |

| σ(C-C)ring | σ(C-F)CF₃ | σ → σ | Low to Moderate | Hyperconjugative interaction due to the electron-withdrawing trifluoromethyl group, leading to polarization. |

The electron-withdrawing nature of the trifluoromethyl group is expected to lead to a significant polarization of the C-F bonds, resulting in a partial positive charge on the carbon atom of the CF₃ group and partial negative charges on the fluorine atoms. This inductive effect further influences the charge distribution in the pyrimidine ring, affecting its reactivity and intermolecular interactions. Computational studies on related fluorinated organic molecules have demonstrated the importance of analyzing conformational profiles, geometries, and charge distributions to understand the degree of charge delocalization. nih.gov

Hydrogen Bonding Interactions and Intermolecular Forces